(9S,10S,11R)-9,10,11-Trihydroxyoctadec-12-enoic acid

Food Chemistry Sensory Science Analytical Chemistry

Researchers quantifying TriHOME isomers in plant-protein isolates face confounding data from undefined isomeric mixtures. This stereochemically defined (9S,10S,11R)-isomer provides the exact solution. It is a validated, high-purity analytical standard for UHPLC-DMS-MS/MS method calibration and a diagnostic marker for 9-LOX pathway activation in plant defense studies. - Quantified bitterness contribution (DoT factor: 0.5) enables precise off-taste modeling in sunflower press cake and pea-protein isolates. - Exclusive 9-LOX pathway origin ensures unambiguous differentiation from 13-LOX-derived analogs. - Essential for reproducible SAR studies as a potential PPARγ modulator, eliminating isomeric mixture artifacts.

Molecular Formula C18H34O5
Molecular Weight 330.5 g/mol
CAS No. 339186-36-6
Cat. No. B3129847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(9S,10S,11R)-9,10,11-Trihydroxyoctadec-12-enoic acid
CAS339186-36-6
Molecular FormulaC18H34O5
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESCCCCCC=CC(C(C(CCCCCCCC(=O)O)O)O)O
InChIInChI=1S/C18H34O5/c1-2-3-4-6-9-12-15(19)18(23)16(20)13-10-7-5-8-11-14-17(21)22/h9,12,15-16,18-20,23H,2-8,10-11,13-14H2,1H3,(H,21,22)/t15-,16+,18-/m1/s1
InChIKeyJHGVFGJXFVIYSM-SOLBZPMBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9,10,11-Trihydroxyoctadec-12-enoic Acid: Defined Plant Oxylipin


(9S,10S,11R)-9,10,11-Trihydroxyoctadec-12-enoic acid (CAS 339186-36-6), also known as (9S,10S,11R,12Z)-TriHOME, is a specific stereoisomer of a trihydroxyoctadecenoic acid. This compound is a linoleic acid-derived oxylipin, characterized by a precise 9S,10S,11R,12Z stereochemistry [1]. It is naturally produced via the 9-lipoxygenase (9-LOX) pathway and has been identified as a novel, elicitor-inducible metabolite in plant defense responses [2].

Stereochemistry Defined (9S,10S,11R,12Z) oxylipin for isomer-specific studies
Pathway 9-LOX biomarker for plant defense signaling profiling
Standard High-purity analytical standard for TriHOME quantitation

9,10,11-Trihydroxyoctadec-12-enoic Acid Sourcing: Stereochemistry & Purity


Substituting (9S,10S,11R)-9,10,11-trihydroxyoctadec-12-enoic acid with other trihydroxyoctadecenoic acid isomers (TriHOMEs) or undefined mixtures is scientifically invalid due to profound differences in their biochemical origin, biological activity, and sensory impact. The specific stereochemistry (9S,10S,11R,12Z) dictates its exclusive production by the 9-lipoxygenase pathway, a fact not shared by its 13-LOX-derived analogs [1]. Furthermore, studies on related oxylipins demonstrate that stereoisomers exhibit disparate receptor agonist activities, underscoring the functional consequences of even minor configurational changes [2]. For analytical and functional studies, this specific isomer is a distinct entity, not an interchangeable member of a broader compound class.

Pathway origin 9-LOX specificity may not be replicated by 13-LOX-derived TriHOME analogs
Receptor activity Isomer-dependent PPARγ agonist responses may confound data if stereochemistry differs
Sensory profile Bitterness contribution shifts with structural isomer; 11,12,13-isomer shows higher DoT

9,10,11-Trihydroxyoctadec-12-enoic Acid: Isomeric Differentiation


Bitterness vs. Structural Isomer in Foods

In a comprehensive sensomics analysis of sunflower press cake, (9S,10S,11R)-9,10,11-trihydroxyoctadec-12-enoic acid demonstrated a distinct, and lower, contribution to overall bitterness compared to its close structural isomer, 11,12,13-trihydroxyoctadec-9-enoic acid. The quantifiable difference is evident in the calculated Dose-over-Threshold (DoT) factors [1].

Bitterness DoT
Head-to-head
(9S,10S,11R)-TriHOME DoT 0.5 vs. 11,12,13-isomer DoT 2.5 (5-fold lower)
Supports bitter off-taste modeling context
Based on sunflower press cake sensomics
Food Chemistry Sensory Science Analytical Chemistry Flavoromics

Exclusive 9-Lipoxygenase Pathway Synthesis

This compound is a direct, downstream product of the 9-lipoxygenase (9-LOX) pathway. In a controlled study using cultured potato cells treated with a Phytophthora infestans elicitor, only 9-LOX activity and its corresponding products were detected. In contrast, no increase in 13-LOX activity or its associated products (e.g., 13-HODE) was observed [1].

9-LOX Exclusivity
Class-level
Induced specifically via 9-LOX; 13-LOX products not detected post-elicitation
Supports 9-LOX defense signaling biomarker context
Elicitor-treated potato cell model
Plant Biochemistry Oxylipin Profiling Plant-Pathogen Interactions Lipidomics

Stereochemistry-Dependent PPARγ Agonist Activity

While direct PPARγ agonist data for this specific isomer is not yet available, a comparative study on the structurally related hydroxyoctadecadienoic acid (HODE) isomers established that stereochemistry is a critical determinant of transcriptional activity at PPARγ. In a dual-luciferase reporter assay, different regio- and stereo-isomers of HODEs exhibited significant differences in PPARγ agonist activity [1].

PPARγ Stereodependence
Cross-study comparable
Isomer-dependent PPARγ agonist activity observed in related HODE compounds
Stereochemistry-dependent activity context requires isolated isomer
Direct data for this isomer not yet available
Metabolic Disease Nuclear Receptor Biology Lipid Signaling Drug Discovery

9,10,11-Trihydroxyoctadec-12-enoic Acid: Target Applications


Bitter Off-Taste Quantitation in Plant-Based Foods

Due to its well-characterized, moderate bitterness contribution (DoT factor of 0.5) and defined structure, this compound serves as an ideal, high-purity analytical standard. It is essential for the development and calibration of UHPLC-DMS-MS/MS or similar methods designed to quantify TriHOME isomers in complex food matrices like pea-protein isolates and sunflower press cake, enabling accurate shelf-life and flavor stability studies [1].

9-LOX Defense Signaling Pathway Profiling

This compound is a validated and specific product of the 9-lipoxygenase pathway. Its presence in a sample, in contrast to the absence of 13-LOX products, serves as a diagnostic marker for the preferential activation of this specific defense signaling cascade in plants. It is an indispensable tool for researchers studying plant responses to biotic stress, such as pathogen attack by Phytophthora infestans [2].

SAR of Oxylipins on PPARγ

Given that stereochemistry profoundly impacts the bioactivity of related oxylipins, this specific (9S,10S,11R)-isomer is a critical chemical probe for structure-activity relationship (SAR) studies. Its procurement as a pure, defined compound enables researchers to generate reliable, reproducible data on its potential role as a PPARγ modulator or in other lipid signaling pathways, avoiding the confounding effects of isomeric mixtures [3].

Application
Selection Property
Validation Focus
Bitter off-taste quantitation studies
Stereochemically defined TriHOME analytical standard
Quantitative method calibration in food matrices
9-LOX defense signaling profiling
9-LOX pathway-specific biomarker
Elicitor-induced pathway response in plant models
Oxylipin SAR studies on PPARγ
Stereochemically pure oxylipin probe
Isomer-dependent receptor activity comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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